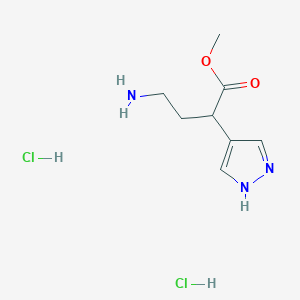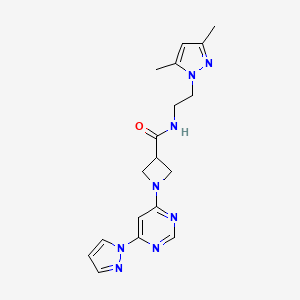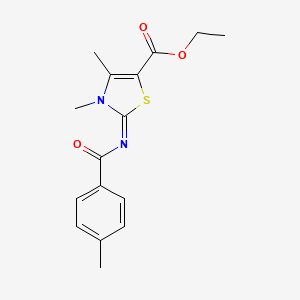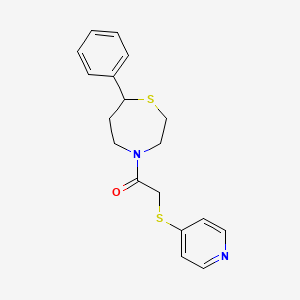![molecular formula C16H17N5O2S2 B2553460 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-86-1](/img/structure/B2553460.png)
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazine derivatives has been a subject of interest due to their wide range of applications in various fields such as medicine and agriculture. In the study of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, a series of compounds were synthesized and characterized by IR, 1H NMR, LC–MS mass, and C, H, N analyses. These compounds demonstrated significant biological activity against a variety of microorganisms, indicating their potential as antimicrobial agents . Another research presented a one-pot, three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines using microwave irradiation, which is a novel approach to synthesize triazine derivatives efficiently . This method leverages the advantages of microwave irradiation, such as reduced reaction times and improved yields.
Molecular Structure Analysis
The molecular structure of triazine derivatives is crucial for understanding their chemical behavior and potential applications. In one study, two new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized. The molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations. The intermolecular interactions, which are essential for the molecular packing, were analyzed and found to be dominated by H...H, N...H, and H...C contacts. The electronic properties and NMR chemical shifts were also predicted using DFT calculations, showing good correlation with experimental data . These findings provide valuable insights into the molecular characteristics of triazine derivatives, which can be used to guide the design of new compounds with desired properties.
Chemical Reactions Analysis
The reactivity of triazine derivatives with other chemical species is an important aspect of their chemical analysis. An anomalous one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 6-unsubstituted 2,4-diamino-s-triazines was observed when reacted with secondary amines. This reaction yielded triazine derivatives with different amino groups at the 2 and 4 positions selectively, depending on the mixture of amines used . This highlights the potential for diverse chemical reactions involving triazine derivatives, which can lead to a wide range of structurally varied compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The polar nature of the compounds, as indicated by their dipole moments, suggests their potential solubility in polar solvents, which is important for their application in biological systems. The antimicrobial activity screening of the synthesized compounds revealed that they possess significant biological activity, which could be attributed to their chemical structure and the presence of specific functional groups that interact with microbial cells . The molecular structure investigations, including the analysis of intermolecular interactions and electronic properties, provide a comprehensive understanding of how these properties may influence the behavior of triazine derivatives in various environments .
科学的研究の応用
Antimicrobial and Antifungal Applications
Research has shown that derivatives of the thiazolidinone and triazine classes exhibit significant antimicrobial and antifungal activities. These activities are evaluated against a variety of bacterial and fungal strains, demonstrating the potential of these compounds in developing new antibiotics and antifungal agents. For instance, compounds synthesized from key intermediates containing triazine structures have been tested and found effective against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans and Aspergillus niger (Patel, Patel, Kumari, & Patel, 2012), (Patel, Kumari, & Patel, 2012).
Anticancer Activity
Some synthesized compounds based on the thiazole and triazine frameworks have been evaluated for their anticancer properties, showing potential efficacy against various cancer cell lines. This suggests the possibility of developing new therapeutic agents for cancer treatment based on these chemical structures (Turov, 2020).
Corrosion Inhibition
Derivatives of the discussed compound have also been investigated for their corrosion inhibitory effects. These studies have revealed that certain benzothiazole derivatives exhibit excellent corrosion inhibition properties for steel in acidic environments, indicating the potential for these compounds in industrial applications to protect against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
特性
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-9-13(25-10(2)17-9)15(22)20-6-3-11(4-7-20)21-16(23)14-12(18-19-21)5-8-24-14/h5,8,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIFIASQSFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)


![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)

